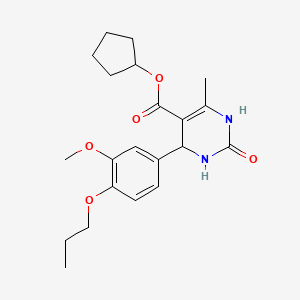

![molecular formula C11H12FN5OS B5201555 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5201555.png)

2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing three nitrogen atoms. They are known for their ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Synthesis Analysis

The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally similar to your compound, has been reported. Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives often depend on the nucleophilicity of the amines used. For example, the reaction with aliphatic amines (primary and secondary) involves a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific derivative. Some of these compounds have been found to have good thermal stability .科学研究应用

Anticancer Research

The 1,2,4-triazole moiety is a common feature in many anticancer agents. Derivatives of this compound have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines . The presence of the amino group and the thioether linkage in the compound may offer unique interactions with biological targets, potentially leading to the development of new chemotherapeutic agents.

Antimicrobial Agents

Compounds containing the 1,2,4-triazole ring have demonstrated significant antimicrobial properties . The specific structure of 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide could be explored for its efficacy against a range of microbial pathogens, contributing to the discovery of new antibiotics or antifungal medications.

Enzyme Inhibition

The triazole ring can act as a pharmacophore, interacting with enzymes through hydrogen bonding and dipole interactions . Research into the enzyme inhibitory properties of this compound could lead to insights into novel mechanisms of action and the development of targeted therapies for various diseases.

Agricultural Chemistry

Triazole derivatives are known to possess agrochemical properties, such as plant growth regulation and fungicidal activity . The compound could be investigated for its potential use in enhancing crop yields and protecting plants from fungal infections.

Organic Catalysts

Due to their ability to form stable heterocyclic structures, triazole compounds can serve as catalysts in organic synthesis . Exploring the catalytic capabilities of 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide could lead to more efficient synthesis methods for complex organic molecules.

Pharmacokinetics and Toxicology

The triazole ring’s capacity to form hydrogen bonds can influence the pharmacokinetic and toxicological profiles of pharmaceuticals . Studying this compound could provide valuable data on how to optimize drug delivery and reduce toxicity.

Bioconjugation and Chemical Biology

Triazole derivatives can be used in bioconjugation to attach various functional groups to biomolecules . This compound’s reactivity could be harnessed for labeling proteins or nucleic acids, aiding in the study of biological processes and the development of diagnostic tools.

作用机制

Target of Action

Compounds with similar structures, such as 3-amino-1,2,4-triazole, are known to inhibit enzymes like catalase .

Mode of Action

Based on the structure, it can be inferred that it might interact with its target through hydrogen bonding or other types of molecular interactions .

Biochemical Pathways

Similar compounds like 3-amino-1,2,4-triazole are known to affect the hydrogen peroxide detoxification pathway by inhibiting catalase, leading to an increase in the activity of glutathione peroxidase (gpx) and glutathione reductase .

Pharmacokinetics

The compound is a white crystalline solid with high solubility in water , which could potentially enhance its bioavailability.

Result of Action

The inhibition of catalase by similar compounds can lead to an increase in the levels of hydrogen peroxide in cells, which can have various downstream effects, including oxidative stress .

安全和危害

属性

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN5OS/c12-8-3-1-7(2-4-8)5-14-9(18)6-19-11-15-10(13)16-17-11/h1-4H,5-6H2,(H,14,18)(H3,13,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVSLANOLBPPQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CSC2=NNC(=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-5-nitro-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzamide](/img/structure/B5201473.png)

![3-[(4-methoxyphenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5201474.png)

![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201501.png)

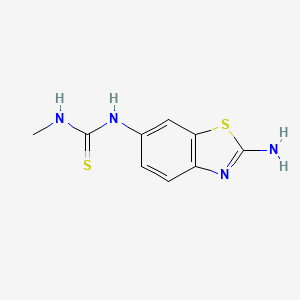

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B5201506.png)

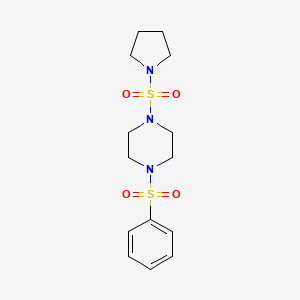

![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-(4-methyl-1-piperazinyl)ethanamine](/img/structure/B5201507.png)

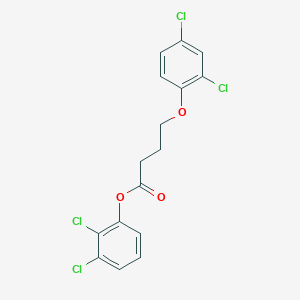

![2-(4-chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5201509.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5201513.png)

![N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5201529.png)

![2,6-di-tert-butyl-4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)methyl]phenol](/img/structure/B5201546.png)

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane](/img/structure/B5201548.png)